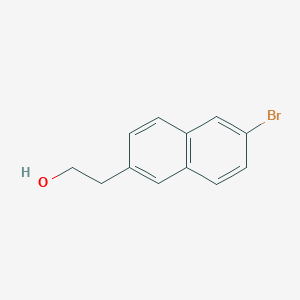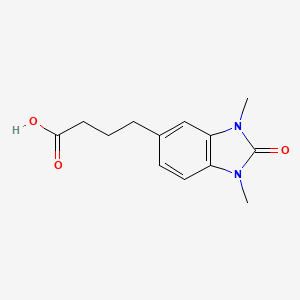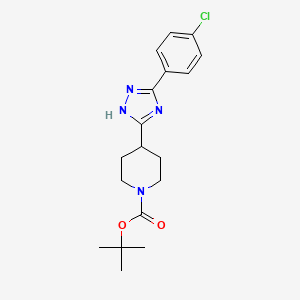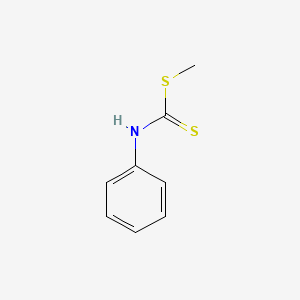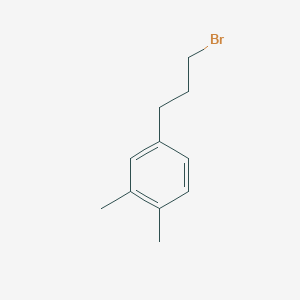
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethylbenzene (also known as m-xylene) followed by the introduction of a propyl group via a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a brominating agent like bromine (Br2) in an inert solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
化学反応の分析
Types of Reactions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Formation of 3,4-dimethylphenylpropanol or 3,4-dimethylphenylpropylamine.
Elimination Reactions: Formation of 3,4-dimethylstyrene.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
科学的研究の応用
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
作用機序
The mechanism of action of 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE involves its ability to undergo electrophilic and nucleophilic reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
類似化合物との比較
1-(3-Bromopropyl)benzene: Lacks the methyl groups on the benzene ring, making it less sterically hindered.
3-Bromo-1-phenylpropane: Similar structure but without the methyl groups, leading to different reactivity and physical properties.
1-(3-Chloropropyl)-3,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is unique due to the presence of both the bromopropyl group and the methyl groups on the benzene ring. This combination of substituents provides a balance of reactivity and steric effects, making it a versatile compound for various chemical transformations.
特性
CAS番号 |
26801-19-4 |
|---|---|
分子式 |
C11H15Br |
分子量 |
227.14 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
QLYZHQKLTGMPNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CCCBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-(methylsulfonyl)-](/img/structure/B8775653.png)
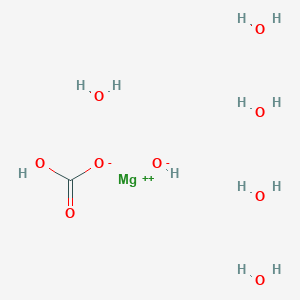
![1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8775685.png)
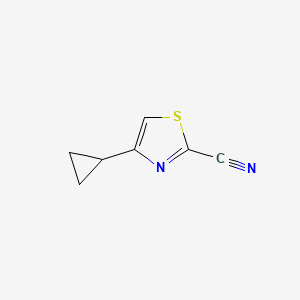
![4-Azido-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775694.png)
![[1,3]Dithiolo[4,5-b]quinoxalin-2-ylidenepropanedinitrile](/img/structure/B8775702.png)
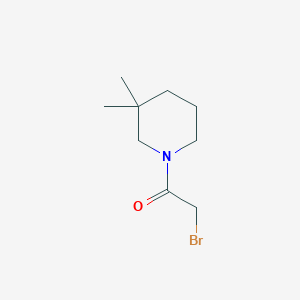
![7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8775709.png)
